molecular formula C15H23Cl3N6 B236560 Lesopitron dihydrochloride CAS No. 132449-89-9

Lesopitron dihydrochloride

Cat. No. B236560
Key on ui cas rn: 132449-89-9
M. Wt: 393.7 g/mol
InChI Key: RGDLQJUAYQRGBC-UHFFFAOYSA-N
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Patent
US05872125

Procedure details

A 250 L enamelled reactor was loaded with an isopropanolic solution (57 Kg) of Lesopitron (25.2 mol), and was cooled to 5°-10° C. Subsequently, 8.5 Kg of a solution of hydrochloric acid (58.3 mol) in isopropanol were added, keeping the temperature between 5° and 15° C. during the addition. After stirring the suspension for 30 minutes, the product was centrifuged and washed with isopropanol. The Lesopitron dihydrochloride was washed and then dried in an air oven at 40° C. for 15 hours, obtaining 9.7 Kg (98% yield) of the compound mentioned in the title.
Quantity
57 kg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
8.5 kg
Type
reactant
Reaction Step Two
Quantity
58.3 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[N:3][C:4]([N:7]2[CH2:12][CH2:11][N:10]([CH2:13][CH2:14][CH2:15][CH2:16][N:17]3[N:21]=[CH:20][C:19]([Cl:22])=[CH:18]3)[CH2:9][CH2:8]2)=[N:5][CH:6]=1.[ClH:23]>C(O)(C)C>[CH2:9]1[N:10]([CH2:13][CH2:14][CH2:15][CH2:16][N:17]2[N:21]=[CH:20][C:19]([Cl:22])=[CH:18]2)[CH2:11][CH2:12][N:7]([C:4]2[N:3]=[CH:2][CH:1]=[CH:6][N:5]=2)[CH2:8]1.[ClH:23].[ClH:22] |f:3.4.5|

Inputs

Step One
Name
Quantity
57 kg
Type
reactant
Smiles
C=1C=NC(=NC1)N2CCN(CC2)CCCCN3C=C(C=N3)Cl
Step Two
Name
solution
Quantity
8.5 kg
Type
reactant
Smiles
Name
Quantity
58.3 mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Stirring
Type
CUSTOM
Details
After stirring the suspension for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 5°-10° C
CUSTOM
Type
CUSTOM
Details
the temperature between 5° and 15° C.
ADDITION
Type
ADDITION
Details
during the addition
WASH
Type
WASH
Details
washed with isopropanol
WASH
Type
WASH
Details
The Lesopitron dihydrochloride was washed
CUSTOM
Type
CUSTOM
Details
dried in an air oven at 40° C. for 15 hours
Duration
15 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1CN(CCN1CCCCN2C=C(C=N2)Cl)C3=NC=CC=N3.Cl.Cl
Measurements
Type Value Analysis
AMOUNT: MASS 9.7 kg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 195.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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